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Compound of Interest

Compound Name: Citalopram oxalate

Cat. No.: B15125297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and

characterization of Citalopram oxalate-loaded nanoparticles designed for enhanced brain

delivery. The following sections detail the formulation of various nanoparticle types, key

characterization parameters, and detailed experimental protocols.

Introduction to Nanoparticle-Mediated Brain
Delivery of Citalopram
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of

depression and other neurological disorders. However, its efficacy can be limited by the blood-

brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic

agents to the central nervous system. Encapsulating citalopram oxalate into nanoparticles is

a promising strategy to overcome this challenge, enhance bioavailability, and provide sustained

release. This document outlines methodologies for the preparation and evaluation of various

citalopram-loaded nanoparticle formulations. While much of the detailed research has been

conducted on its active S-enantiomer, escitalopram, the principles and protocols are largely

applicable to citalopram.

Nanoparticle Formulation and Characterization
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Several types of nanoparticles can be utilized for the brain delivery of citalopram oxalate. The

choice of nanoparticle system influences drug loading, release kinetics, and biological

interactions.

Chitosan-Based Polymeric Nanoparticles
Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for

nanoparticle formulation, particularly for nose-to-brain delivery. Its mucoadhesive properties

prolong residence time in the nasal cavity, enhancing drug absorption.

Table 1: Physicochemical Properties of Optimized Escitalopram Oxalate-Loaded Chitosan

Nanoparticles

Parameter Value Reference

Particle Size (nm) 189 ± 3.14 [1][2][3][4][5]

Polydispersity Index (PDI) 0.372 ± 0.84 [1][2][3][4][5]

Zeta Potential (mV) +22.2 ± 1.25 [1][2][3][4][5]

Entrapment Efficiency (%) 76.5 ± 1.64 [1][2][3][4][5]

Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block

copolymers. They can encapsulate hydrophobic drugs like citalopram, improving their solubility

and stability.

Table 2: Characteristics of Citalopram Hydrobromide-Loaded Thermosensitive Polymeric

Micelles
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Parameter Value

Particle Size (nm) 31.41 ± 0.99

Polydispersity Index (PDI) 0.241

Encapsulation Efficiency (%) ~90%

Solubility Increase (-fold) 95

Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. They are well-suited for brain targeting due

to their lipid nature, which can facilitate passage across the BBB.

Table 3: Representative Characteristics of Solid Lipid Nanoparticles for Brain Delivery

Parameter Typical Range

Particle Size (nm) 50 - 300

Polydispersity Index (PDI) < 0.3

Zeta Potential (mV) -30 to +30

Drug Loading (%) 1 - 20

Entrapment Efficiency (%) > 70

Experimental Protocols
Preparation of Chitosan Nanoparticles (Ionic Gelation
Method)
This protocol is adapted from studies on escitalopram oxalate.

Preparation of Chitosan Solution: Dissolve chitosan (1 mg/mL) in a 1% (v/v) glacial acetic

acid solution with continuous stirring until a clear solution is obtained.
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Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP)

at a concentration of 2 mg/mL.

Drug Incorporation: Dissolve citalopram oxalate in the chitosan solution.

Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under

constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles

occurs due to the ionic interaction between the positively charged amino groups of chitosan

and the negatively charged polyanionic groups of TPP.

Purification: Separate the nanoparticles from the aqueous medium by centrifugation at

15,000 rpm for 45 minutes at 4°C.

Washing and Resuspension: Wash the nanoparticle pellet with deionized water and

resuspend in an appropriate medium for further analysis or formulation into a delivery system

(e.g., in situ gel).

Preparation of Polymeric Micelles (Thin-Film Hydration
Method)

Polymer and Drug Dissolution: Dissolve the amphiphilic copolymers (e.g., Pluronic F127 and

Poloxamer 188) and citalopram in a suitable organic solvent in a round-bottom flask.

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary

evaporator to form a thin, uniform film on the inner wall of the flask.

Hydration: Hydrate the thin film with a specific volume of purified water or buffer by gentle

rotation.

Sonication: Sonicate the resulting suspension to form a clear dispersion of polymeric

micelles.

Lyophilization (Optional): For long-term storage, the micellar solution can be freeze-dried.

Preparation of Solid Lipid Nanoparticles (Hot
Homogenization Method)
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Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate, cetyl palmitate) by

heating it to 5-10°C above its melting point. Dissolve the lipophilic citalopram base (or a

lipophilic salt) in the molten lipid.

Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188,

Tween 80) to the same temperature as the lipid phase.

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed

stirring to form a coarse oil-in-water emulsion.

Homogenization: Subject the pre-emulsion to high-pressure homogenization for several

cycles at a pressure above 500 bar.

Cooling and Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to

allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization Methods
Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter

and polydispersity index (PDI) of the nanoparticles. Laser Doppler Anemometry is employed

to determine the zeta potential, which indicates the surface charge and stability of the

nanoparticle dispersion.

Protocol:

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

Transfer the diluted sample to a disposable cuvette.

Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

Perform measurements in triplicate and report the average values with standard deviation.

Entrapment Efficiency and Drug Loading
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly

by measuring the concentration of free drug in the supernatant after separating the
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nanoparticles.

Protocol:

Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 45 minutes) to

pellet the nanoparticles.

Carefully collect the supernatant containing the un-entrapped drug.

Quantify the drug concentration in the supernatant using a validated analytical method

such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following

formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study
Principle: A dialysis bag method is commonly used to evaluate the in vitro release profile of

the drug from the nanoparticles.

Protocol:

Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g.,

phosphate-buffered saline, pH 7.4) and place it in a dialysis bag with a specific molecular

weight cut-off.

Suspend the dialysis bag in a larger volume of the release medium, maintained at 37°C

with constant stirring.

At predetermined time intervals, withdraw aliquots from the external medium and replace

them with an equal volume of fresh medium to maintain sink conditions.

Analyze the drug concentration in the collected samples using a suitable analytical method

(e.g., HPLC).
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Plot the cumulative percentage of drug released versus time.
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Caption: Workflow for the formulation and characterization of citalopram-loaded nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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